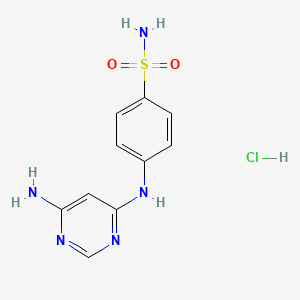

Chlorhydrate de 4-((6-aminopyrimidin-4-yl)amino)benzènesulfonamide

Vue d'ensemble

Description

PNU 112455A est un inhibiteur sélectif et ATP-compétitif de la kinase dépendante des cyclines 2 (CDK2) et de la kinase dépendante des cyclines 5 (CDK5). Il se lie à la poche de liaison à l'ATP de la CDK2 et de la CDK5, inhibant ainsi leur activité.

Applications De Recherche Scientifique

Pharmacological Applications

- Cyclin-Dependent Kinase Inhibition :

- Potential Alzheimer's Disease Treatment :

- Anticancer Activity :

Biochemical Applications

- Enzyme Inhibition Studies :

- Drug Development :

Case Studies

Mécanisme D'action

Target of Action

The primary target of 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .

Mode of Action

The interaction with CDK2 could potentially inhibit the kinase’s activity, thereby affecting cell cycle progression .

Biochemical Pathways

cell cycle regulation pathways . By inhibiting CDK2, the compound could potentially halt cell cycle progression at the G1 phase .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

Given its target, it is likely that the compound could potentially halt cell cycle progression, thereby inhibiting cell proliferation .

Action Environment

These factors could include pH, temperature, and the presence of other molecules, among others .

Analyse Biochimique

Biochemical Properties

PNU112455A hydrochloride plays a crucial role in biochemical reactions. It acts as an ATP site competitive inhibitor of CDK2 and CDK5 . The Km for binding to the ATP site of CDK2 and CDK5 is 3.6 and 3.3 mM, respectively .

Cellular Effects

The effects of PNU112455A hydrochloride on various types of cells and cellular processes are profound. As an ATP site competitive inhibitor of CDK2 and CDK5, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, PNU112455A hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the ATP site of CDK2 and CDK5, inhibiting their activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PNU 112455A implique la préparation d'un dérivé d'aminopyrimidine. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrimidine et une fonctionnalisation ultérieure pour introduire le groupe sulfonamide .

Méthodes de production industrielle

Les méthodes de production industrielle de PNU 112455A ne sont pas disponibles publiquement.

Analyse Des Réactions Chimiques

Types de réactions

PNU 112455A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent être réalisées pour remplacer des groupes fonctionnels spécifiques par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant PNU 112455A comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels ciblés .

Principaux produits formés

Les principaux produits formés à partir des réactions de PNU 112455A dépendent du type de réaction réalisée. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux composés avec des groupes fonctionnels différents .

Comparaison Avec Des Composés Similaires

PNU 112455A est unique en son genre dans son inhibition sélective de la CDK2 et de la CDK5. Des composés similaires comprennent :

Roscovitine : Un autre inhibiteur de la CDK qui cible la CDK2, la CDK5 et la CDK7.

Purvalanol : Un inhibiteur puissant de la CDK1, de la CDK2 et de la CDK4.

Flavopiridol : Un inhibiteur de la CDK à large spectre qui cible plusieurs CDK, notamment la CDK1, la CDK2, la CDK4 et la CDK9

PNU 112455A se démarque par sa spécificité pour la CDK2 et la CDK5, ce qui en fait un outil précieux pour étudier les rôles de ces kinases dans divers processus biologiques .

Activité Biologique

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

- Chemical Name : 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

- CAS Number : 21886-12-4

- Molecular Formula : C10H12ClN5O2S

- Molecular Weight : 301.75 g/mol

The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .

Enzyme Inhibition Studies

Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:

| Isoform | Inhibition Type | IC50 (µM) |

|---|---|---|

| hCA I | Competitive | 0.25 |

| hCA II | Competitive | 0.20 |

| hCA IV | Non-competitive | 0.15 |

| hCA IX | Competitive | 0.30 |

| hCA XII | Non-competitive | 0.35 |

Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases

Antitumor Activity

In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .

Safety Profile and Pharmacokinetics

PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .

Propriétés

IUPAC Name |

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXQRCJKDCEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944483 | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-12-4 | |

| Record name | 21886-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21886-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.